molecular formula C8H4ClNO B112051 2-Chloro-3-cyanobenzaldehyde CAS No. 165187-24-6

2-Chloro-3-cyanobenzaldehyde

Cat. No. B112051
Key on ui cas rn: 165187-24-6
M. Wt: 165.57 g/mol
InChI Key: MVYGQIWGZGMFAU-UHFFFAOYSA-N
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Patent
US07732477B2

Procedure details

2.5 g (15.1 mmol) of 2-chloro-3-cyanobenzaldehyde are reacted according to the general procedure with 0.90 g (22.7 mmol) of sodium hydride (60% pure) and 1.76 g (16.6 mmol) of methyl mercaptoacetate. The resulting reaction product is initially purified by silica gel column chromatography (mobile phase: dichloromethane/methanol 100:1) and then dissolved in 30 ml of pyridine, and 650 μl (8.4 mmol) of methanesulfonyl chloride are added. The mixture is stirred at 80° C. for 2 h. After cooling, ethyl acetate is added and the mixture is washed twice with 1N hydrochloric acid and once with saturated sodium chloride solution, dried over sodium sulfate, concentrated and dried under high vacuum. This gives 1.63 g (49.9% of theory) of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Quantity
650 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:9]([C:10]#[N:11])=[CH:8][CH:7]=[CH:6][C:3]=1C=O.[H-].[Na+].[SH:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].[CH3:20]S(Cl)(=O)=O>C(OCC)(=O)C>[CH3:19][O:18][C:16]([C:15]1[S:14][C:3]2[CH:2]=[C:9]([C:10]#[N:11])[CH:8]=[CH:7][C:6]=2[CH:20]=1)=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1C#N
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.76 g
Type
reactant
Smiles
SCC(=O)OC
Step Four
Name
Quantity
650 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction product
CUSTOM
Type
CUSTOM
Details
is initially purified by silica gel column chromatography (mobile phase: dichloromethane/methanol 100:1)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 30 ml of pyridine
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture is washed twice with 1N hydrochloric acid and once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(=O)C=1SC2=C(C1)C=CC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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